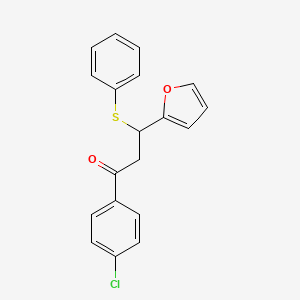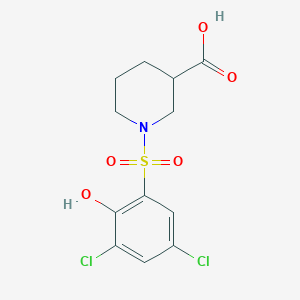
1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one is an organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a phenylsulfanyl moiety attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate.
Addition of Phenylsulfanyl Group: The chalcone intermediate is then reacted with thiophenol in the presence of a catalyst like potassium carbonate to introduce the phenylsulfanyl group.
Final Cyclization: The final step involves cyclization under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which 1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
類似化合物との比較
1-(4-Chlorophenyl)-3-(furan-2-yl)propan-1-one: Lacks the phenylsulfanyl group.
1-(4-Chlorophenyl)-3-(phenylsulfanyl)propan-1-one: Lacks the furan ring.
1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(methylsulfanyl)propan-1-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness: 1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the chlorophenyl, furan, and phenylsulfanyl groups allows for diverse interactions and applications not seen in simpler analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future scientific advancements
特性
分子式 |
C19H15ClO2S |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(furan-2-yl)-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C19H15ClO2S/c20-15-10-8-14(9-11-15)17(21)13-19(18-7-4-12-22-18)23-16-5-2-1-3-6-16/h1-12,19H,13H2 |
InChIキー |
MZLMVODCMKCXMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4,6-Dimethylpyrimidin-2-yl)-3-[4-(2-phenylethoxy)phenyl]guanidine](/img/structure/B12141182.png)
![(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12141183.png)
![N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12141196.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide](/img/structure/B12141201.png)

![3-{[4-(Tert-butyl)phenyl]methylthio}-5-(2-furyl)-4-methyl-1,2,4-triazole](/img/structure/B12141221.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12141234.png)
![(4E)-4-{hydroxy[4-(piperidin-1-ylsulfonyl)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12141240.png)
![1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B12141244.png)
![1-Benzyl-7'-methoxy-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12141249.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12141263.png)
![(2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12141268.png)
![(5Z)-2-(2-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12141271.png)
